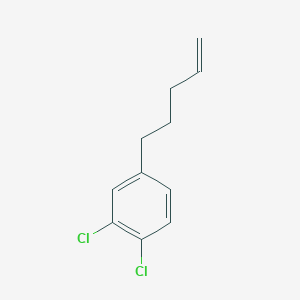
5-(3,4-Dichlorophenyl)-1-pentene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dichlorophenyl)-1-pentene, 97% (5-DC-1-Pentene) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is an organochlorine compound, consisting of a pentene molecule with a 3,4-dichlorophenyl substituent. As a highly reactive compound, 5-DC-1-Pentene is often used as a starting material for the synthesis of other compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-(3,4-Dichlorophenyl)-1-pentene involves a series of reactions starting from commercially available starting materials.
Starting Materials
3,4-dichlorophenylacetic acid, 1-pentene, thionyl chloride, triethylamine, magnesium, diethyl ether, ethylmagnesium bromide
Reaction
1. Conversion of 3,4-dichlorophenylacetic acid to 3,4-dichlorophenylacetyl chloride using thionyl chloride., 2. Reaction of 3,4-dichlorophenylacetyl chloride with 1-pentene in the presence of triethylamine to form 5-(3,4-dichlorophenyl)-1-penten-3-one., 3. Reduction of 5-(3,4-dichlorophenyl)-1-penten-3-one using magnesium in diethyl ether to form 5-(3,4-dichlorophenyl)-1-penten-3-ol., 4. Reaction of 5-(3,4-dichlorophenyl)-1-penten-3-ol with ethylmagnesium bromide to form 5-(3,4-dichlorophenyl)-1-pentene.
科学研究应用
5-DC-1-Pentene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of other organochlorine compounds. Additionally, it has been used as a reagent in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 5-DC-1-Pentene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form a variety of adducts. Additionally, it is believed that the compound can act as a catalyst in certain reactions, promoting the formation of new bonds.
生化和生理效应
The biochemical and physiological effects of 5-DC-1-Pentene are not well understood. However, it is known that the compound can be toxic if ingested or inhaled, and can cause irritation to the eyes, skin, and respiratory system. Additionally, it has been linked to liver and kidney damage in animal studies.
实验室实验的优点和局限性
The main advantage of using 5-DC-1-Pentene in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of various compounds. Additionally, its relatively low cost and availability make it an attractive option for research applications.
However, there are some limitations to using 5-DC-1-Pentene in laboratory experiments. The compound is highly toxic, and proper safety precautions must be taken when handling it. Additionally, the compound can be difficult to handle and store due to its volatility.
未来方向
There are a number of potential future directions for research on 5-DC-1-Pentene. These include further investigation of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in various industries. Additionally, research could be conducted to explore the potential for using the compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using the compound as a catalyst in various reactions.
属性
IUPAC Name |
1,2-dichloro-4-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMPJVCKKILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-1-pentene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

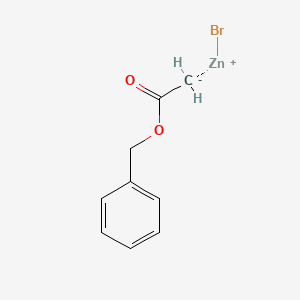
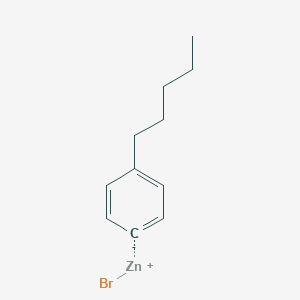
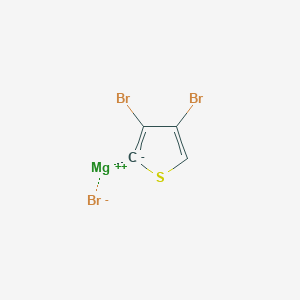
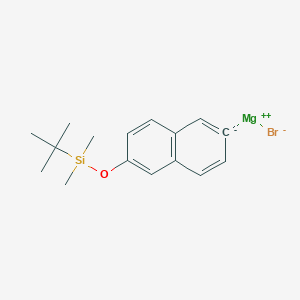
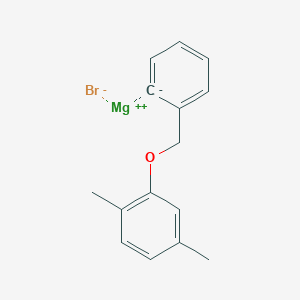
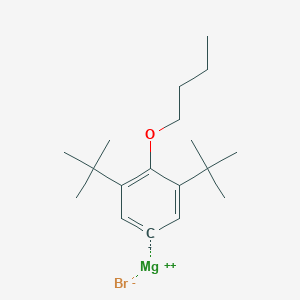
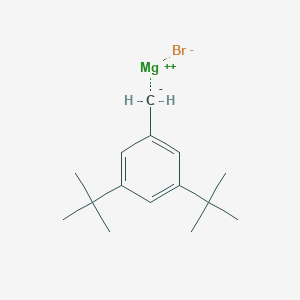
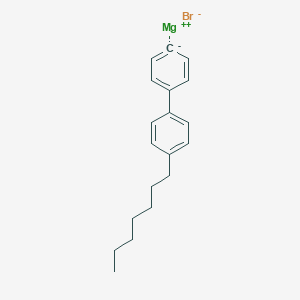
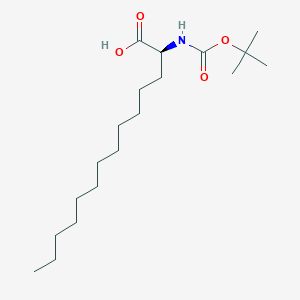
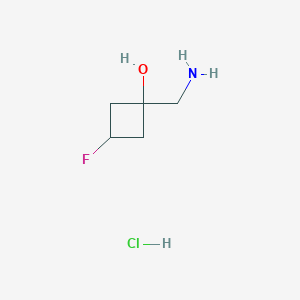
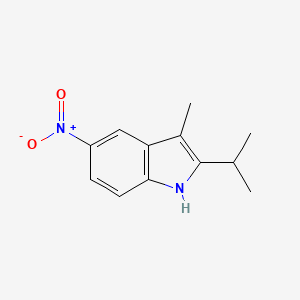
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)